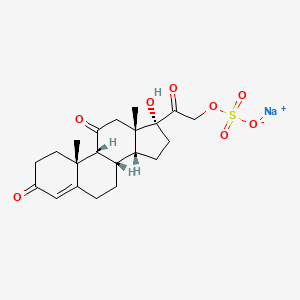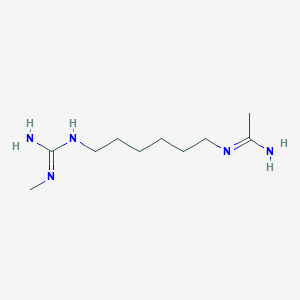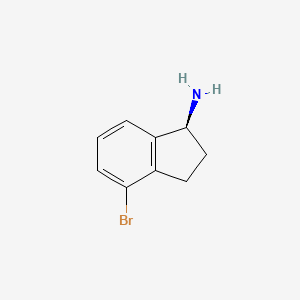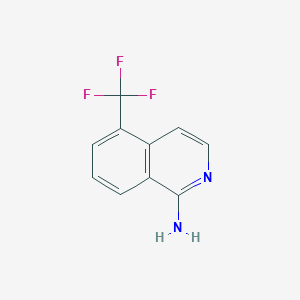
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt (often referred to as 4-PDT) is a synthetic steroid hormone analogue used in scientific research and laboratory experiments. It is a derivative of progesterone and has been shown to act as a potent agonist of the androgen receptor (AR). 4-PDT has been used in a number of research studies and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
4-PDT has been used in a number of scientific research studies, including those looking into the effects of androgens on the reproductive system and the development of male characteristics. It has also been used to study the role of androgens in the development of prostate cancer, as well as to investigate the effects of androgen receptor activation on the growth and development of certain types of cells.
Mécanisme D'action
4-PDT acts as a potent agonist of the androgen receptor (4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt). It binds to the this compound and activates it, leading to the induction of a cascade of downstream events that ultimately lead to the production of androgen-dependent proteins and other molecules.
Biochemical and Physiological Effects
4-PDT has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the production of androgens, as well as to increase the activity of certain enzymes involved in the metabolism of androgens. It has also been found to increase the production of certain hormones, including testosterone and dihydrotestosterone. In addition, 4-PDT has been found to increase the activity of certain proteins involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-PDT in laboratory experiments is its ability to act as a potent agonist of the androgen receptor. This makes it a useful tool for studying the effects of androgens on various biological processes. However, it should be noted that 4-PDT is an artificial hormone and its effects may not be the same as those of naturally occurring hormones. Therefore, it is important to use caution when interpreting the results of experiments involving 4-PDT.
Orientations Futures
There are a number of potential future directions in which research involving 4-PDT could be taken. These include further studies into the effects of androgens on the reproductive system and development of male characteristics, as well as further investigations into the role of androgens in the development of prostate cancer. Additionally, further research into the effects of androgen receptor activation on the growth and development of certain types of cells could be undertaken. Finally, research into the potential therapeutic applications of 4-PDT could be explored.
Méthodes De Synthèse
4-PDT is synthesized through a multi-step process involving the reaction of progesterone with bromide, followed by the reaction of the product with sodium sulphate, and finally the reaction of the product with thionyl chloride. The final product is a white solid with a melting point of around 210°C.
Propriétés
IUPAC Name |
sodium;[2-[(8S,9R,10R,13S,14R,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15+,18-,19-,20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCQAVLXEMPVTM-VSSARMTNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2C(=O)C[C@]4([C@@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-AMino-4,6-diMethyl-thieno[2,3-b]pyridine-2-carboxylic acid (3-Methyl-3H-iMidazol-4-yl-Methylene) h](/img/no-structure.png)
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)




![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
